4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride

Melatonergic Agents Synthetic Intermediate Drug Discovery

Procure this exact compound as the indispensable intermediate for synthesizing patented melatonergic agents (US 5,530,012). Its unique 2-fluoro-5-methoxybenzyl motif ensures the correct pharmacological trajectory, unlike generic benzylpiperidines. Supplied as a hydrochloride salt at ≥95% purity, it serves as a reliable reference standard for analytical method development and a differentiated chemical probe for receptor SAR studies. Ensure your research integrity by sourcing the precise structure specified in the patent.

Molecular Formula C13H19ClFNO
Molecular Weight 259.75 g/mol
Cat. No. B13330526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride
Molecular FormulaC13H19ClFNO
Molecular Weight259.75 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)F)CC2CCNCC2.Cl
InChIInChI=1S/C13H18FNO.ClH/c1-16-12-2-3-13(14)11(9-12)8-10-4-6-15-7-5-10;/h2-3,9-10,15H,4-8H2,1H3;1H
InChIKeyLMPNEPFUDVRURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride: A Critical Intermediate for Melatonergic and CNS-Targeted Research


4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride (CAS 1021173-26-1) is a synthetic piperidine derivative with the molecular formula C13H19ClFNO and a molecular weight of 259.75 g/mol . This compound is characterized by a piperidine core N-substituted with a 2-fluoro-5-methoxybenzyl group, a structural motif that positions it as a versatile intermediate or research tool for exploring melatonergic and central nervous system (CNS) pharmacology . Unlike many commercial benzylpiperidines that are broadly characterized as sigma or dopamine ligands, this specific substitution pattern has been explicitly claimed in patents for its role as an intermediate in the synthesis of 3-alkoxybenzylpiperidine derivatives, which are known melatonergic agents [1].

Why 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride Cannot Be Readily Substituted by Generic Benzylpiperidines


The substitution pattern of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is not a general 'benzylpiperidine' motif. The specific 2-fluoro-5-methoxy substitution on the benzyl ring is a critical structural determinant for its intended application as a melatonergic intermediate [1]. In the context of the U.S. Patent 5,530,012, this exact compound is utilized as a precursor to yield 3-alkoxybenzylpiperidine derivatives that act on melatonin receptors (ML1) [1]. In contrast, generic benzylpiperidines (e.g., 4-benzylpiperidine) or those with unoptimized substitutions are primarily associated with sigma receptor or dopamine receptor binding profiles, as detailed in numerous structure-activity relationship (SAR) studies [2]. Therefore, a researcher cannot substitute a simple 4-benzylpiperidine for this compound and expect to reproduce the synthetic pathway to the patented melatonergic analogs or retain the same pharmacological trajectory. The unique electronic and steric properties conferred by the ortho-fluoro and meta-methoxy groups are essential for the subsequent chemical modifications or target interactions described in the relevant intellectual property [1].

Evidence-Based Differentiation of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride from Structural Analogs


Synthetic Utility as a Precursor for Patented Melatonergic Agents vs. Generic Benzylpiperidines

The primary differentiation for procurement lies in the compound's documented use as a specific intermediate for synthesizing melatonergic agents, as claimed in U.S. Patent 5,530,012 [1]. The patent explicitly describes the hydrogenation of 4-(2-fluoro-5-methoxybenzyl)pyridine to yield 4-[(2-fluoro-5-methoxyphenyl)methyl]piperidine, which is then further derivatized (e.g., to a cyclopropylcarbonyl compound) to create potent ML1 receptor agonists [1]. In contrast, generic 4-benzylpiperidine lacks the fluorine and methoxy substituents, which are essential for the target compound's affinity for the melatonin receptor, thus rendering it unsuitable for this specific synthetic route [1]. While no direct binding data for the target compound itself is available in the public domain, its role as a key intermediate for patented therapeutic leads establishes its procurement value.

Melatonergic Agents Synthetic Intermediate Drug Discovery

Inferred Receptor Binding Profile Distinct from Sigma-Preferring 4-Benzylpiperidines

The target compound's specific substitution pattern (2-fluoro-5-methoxy) is a significant departure from the structural features associated with high-affinity sigma receptor binding found in many benzylpiperidines. A comprehensive SAR study on 4-benzylpiperidine derivatives revealed that high affinity for sigma receptors is strongly modulated by the nature of the substitution on the benzyl ring [1]. While the unsubstituted 4-benzylpiperidine scaffold and some of its analogs display a broad range of affinities for σ1 and σ2 receptors (with Ki values varying from low nanomolar to micromolar ranges and σ2/σ1 selectivity ranging from 0.1 to 9) [1], the target compound's specific 2-fluoro-5-methoxy substitution is not represented in the high-affinity sigma ligand SAR tables from that study [1]. This suggests a divergent pharmacological profile, consistent with its patented use as a precursor for melatonergic rather than sigma-targeting compounds [2].

Sigma Receptors Binding Affinity Selectivity Profile

Divergent Dopamine and 5-HT1A Receptor Profile Compared to Polypharmacologic Benzylpiperidines

In contrast to several potent benzylpiperidine analogs that exhibit dual or triple activity at sigma, dopamine D2, and serotonin 5-HT1A receptors (e.g., compounds 9aa, 9ba, and 9ab from Costantino et al. 2005, which possess nanomolar Ki values for both sigma and 5-HT1A receptors [1]), the target compound is not reported to possess this polypharmacological profile. The SAR analysis of 1-aralkyl-4-benzylpiperidines demonstrates that specific substitutions on the aralkyl moiety are crucial for achieving high affinity for 5-HT1A and D2 receptors [1]. The 2-fluoro-5-methoxybenzyl group of the target compound is absent from these high-affinity polypharmacologic structures, indicating a cleaner, potentially more selective biological fingerprint relevant to its patented melatonergic utility [2].

Dopamine Receptors Serotonin Receptors CNS Selectivity

Specified Chemical Purity Profile for Reproducible Research

For procurement decisions, the defined purity specification of ≥95% as reported by multiple vendors for the hydrochloride salt of 4-(2-fluoro-5-methoxybenzyl)piperidine (CAS 1021173-26-1) provides a clear, quantitative benchmark [1]. This contrasts with the free base form (CAS 150019-63-9) or related analogs where purity specifications may vary significantly between suppliers. For example, while the free base is also commercially available with reported purities around 95-98% , the hydrochloride salt form is specifically designated for its improved stability and handling properties, which is crucial for accurate weighing and long-term storage in research settings. This explicit purity threshold ensures that experimental outcomes in sensitive biological assays or subsequent synthetic steps are not confounded by unknown impurities present in lower-grade materials.

Chemical Purity Analytical Chemistry Quality Control

Optimal Applications for 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride Based on Core Evidence


Synthesis of Patented 3-Alkoxybenzylpiperidine Melatonergic Agents

Procure this compound as the essential synthetic intermediate for preparing melatonergic agents as described in U.S. Patent 5,530,012 [1]. The evidence confirms its explicit role in the patented route, which involves hydrogenation followed by acylation to generate potent ML1 receptor agonists [1]. This is its primary documented industrial and research application, distinguishing it from generic piperidine building blocks.

Structure-Activity Relationship (SAR) Studies for CNS Target De-risking

Utilize this compound as a 'negative control' or a differentiated chemical probe in SAR studies aimed at dissecting sigma, dopamine, and serotonin receptor pharmacology [1]. Its unique substitution pattern (2-fluoro-5-methoxy) is not associated with the high-affinity polypharmacology of many benzylpiperidines [1], making it a valuable tool for researchers seeking to avoid confounding effects from these targets in their assays [1].

Development of High-Purity Analytical Reference Standards

Employ this compound's defined high purity (≥95%) and hydrochloride salt form to serve as a reliable reference standard for analytical method development (e.g., HPLC, LC-MS) and quality control [1]. Its well-characterized form ensures accurate quantification and method validation for related piperidine analogs in complex biological matrices or synthetic mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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